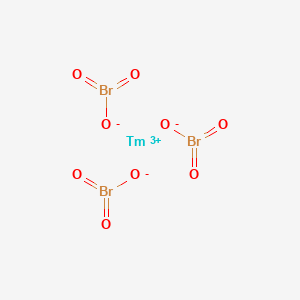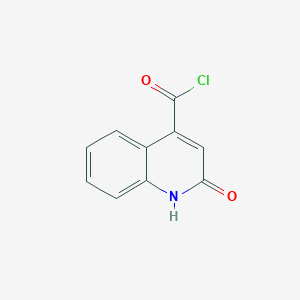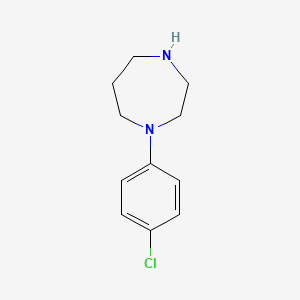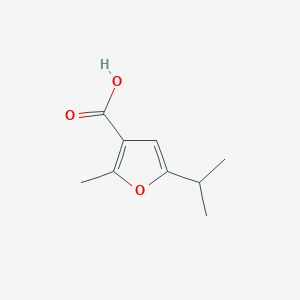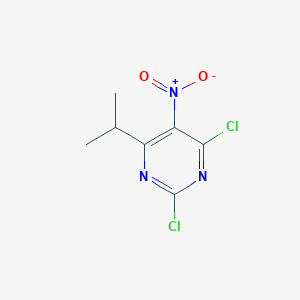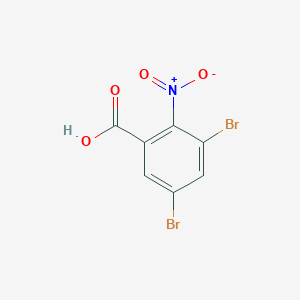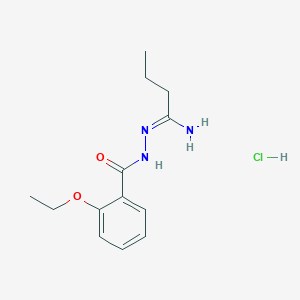
Benzoylamidrazone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoylamidrazone hydrochloride is a chemical compound with the molecular formula C13H20ClN3O2. It is known for its unique structure, which includes an aminobutylideneamino group and an ethoxybenzamide moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoylamidrazone hydrochloride typically involves the reaction of 2-ethoxybenzoic acid with a suitable amine to form the corresponding amide. This amide is then reacted with an appropriate aldehyde or ketone to introduce the aminobutylideneamino group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoylamidrazone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or ethoxy derivatives.
Scientific Research Applications
Benzoylamidrazone hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Benzoylamidrazone hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **N-[(Z)-1-Aminobutylideneamino]-2-methoxybenzamide
- **N-[(Z)-1-Aminobutylideneamino]-2-propoxybenzamide
- **N-[(Z)-1-Aminobutylideneamino]-2-butoxybenzamide
Uniqueness
Benzoylamidrazone hydrochloride is unique due to its specific ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different alkoxy groups.
Properties
CAS No. |
437717-21-0 |
|---|---|
Molecular Formula |
C13H20ClN3O2 |
Molecular Weight |
285.77 g/mol |
IUPAC Name |
N-[(Z)-1-aminobutylideneamino]-2-ethoxybenzamide;hydrochloride |
InChI |
InChI=1S/C13H19N3O2.ClH/c1-3-7-12(14)15-16-13(17)10-8-5-6-9-11(10)18-4-2;/h5-6,8-9H,3-4,7H2,1-2H3,(H2,14,15)(H,16,17);1H |
InChI Key |
RNBBGYJAUHFORO-UHFFFAOYSA-N |
SMILES |
CCCC(=NNC(=O)C1=CC=CC=C1OCC)N.Cl |
Isomeric SMILES |
CCC/C(=N/NC(=O)C1=CC=CC=C1OCC)/N.Cl |
Canonical SMILES |
CCCC(=NNC(=O)C1=CC=CC=C1OCC)N.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



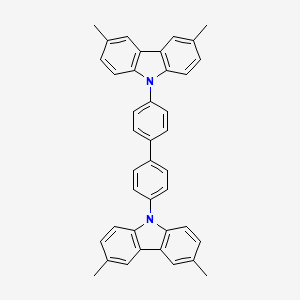
![2-[(2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl)azo]-N-(2,4-dimethylphenyl)-3-oxobutanamide](/img/structure/B1627892.png)
![(2R)-2-[(4-Nitrophenyl)amino]propanoic acid](/img/structure/B1627894.png)
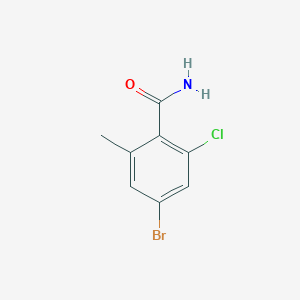
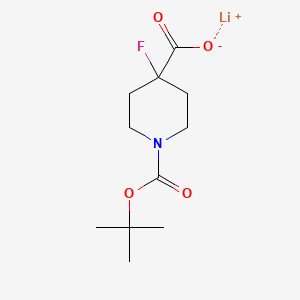
![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaene](/img/structure/B1627898.png)
